1-(Bromomethyl)-3-methylnaphthalene
Overview
Description
1-(Bromomethyl)-3-methylnaphthalene is an organic compound with the molecular formula C12H11Br It is a derivative of naphthalene, where a bromomethyl group is attached to the first carbon and a methyl group to the third carbon of the naphthalene ring
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-methylnaphthalene typically involves the bromination of 3-methylnaphthalene. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like carbon tetrachloride or chloroform under reflux conditions. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(Bromomethyl)-3-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions for these reactions include:
Nucleophilic Substitution: Sodium alkoxides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major products formed from these reactions include substituted naphthalenes, naphthoic acids, and reduced naphthalenes.
Scientific Research Applications
1-(Bromomethyl)-3-methylnaphthalene is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used in the development of potential drug candidates, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Material Science: It is employed in the synthesis of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 1-(Bromomethyl)-3-methylnaphthalene exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and the nature of the substituent introduced.
Comparison with Similar Compounds
1-(Bromomethyl)-3-methylnaphthalene can be compared with other bromomethyl-substituted naphthalenes, such as:
1-(Bromomethyl)naphthalene: Lacks the methyl group at the third position, leading to different reactivity and applications.
2-(Bromomethyl)naphthalene: The bromomethyl group is attached to the second carbon, resulting in different chemical behavior.
3-(Bromomethyl)naphthalene: Similar structure but with the bromomethyl group at the third position, affecting its reactivity and applications.
Properties
IUPAC Name |
1-(bromomethyl)-3-methylnaphthalene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBYMEXPGFMXFRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215298 | |
Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64977-27-1 | |
Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Bromomethyl)-3-methyl-naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00215298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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